molecular formula C14H26N2O B457933 1-Cycloheptyl-3-cyclohexylurea CAS No. 1145-53-5

1-Cycloheptyl-3-cyclohexylurea

Cat. No.: B457933
CAS No.: 1145-53-5
M. Wt: 238.37g/mol
InChI Key: UNJJKYXFZFSKNO-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Chemistry and its Foundational Role in Organic Synthesis

Urea, with the chemical formula CO(NH₂)₂, is a simple organic compound consisting of a carbonyl group linked to two amine groups. echem-eg.com Its discovery and subsequent synthesis by Friedrich Wöhler in 1828 from inorganic precursors was a landmark event that helped dismantle the theory of vitalism and laid a cornerstone for modern organic chemistry. acs.orgscitepress.org

Industrially, urea is produced on a massive scale from ammonia (B1221849) and carbon dioxide. acs.orgebsco.com While over 90% of this production is for agricultural fertilizers due to its high nitrogen content, urea also serves as a fundamental building block in organic synthesis. acs.orgscitepress.org The urea molecule's ability to participate in hydrogen bonding and its reactive nitrogen atoms make it a versatile precursor for a wide array of more complex molecules, including pharmaceuticals, plastics, and other specialty chemicals. ebsco.commdpi.com The synthesis of N-substituted ureas, for example, can be achieved by reacting amines with isocyanates or through reactions involving phosgene (B1210022) or its equivalents. ontosight.aiontosight.ainih.gov

Significance of Cycloalkyl Moieties in Molecular Design and Functional Properties

Cycloalkyl groups are saturated carbocyclic rings that are frequently incorporated into molecular structures to achieve specific properties. nih.gov In drug design and medicinal chemistry, substituting linear alkyl chains with cycloalkyl rings is a common strategy for several reasons:

Conformational Rigidity : Cycloalkyl groups restrict the number of possible conformations a molecule can adopt, which can lead to higher binding affinity and selectivity for a biological target. nih.gov

Hydrophobicity and Lipophilicity : These groups can fill hydrophobic pockets in receptors or enzymes more effectively than their linear counterparts. nih.gov The size of the ring (from cyclopropyl (B3062369) to cycloheptyl) influences the degree of lipophilicity. nih.govcam.ac.uk

Metabolic Stability : The introduction of cycloalkyl groups can enhance metabolic stability, a desirable property for pharmaceutical compounds. nih.gov

Modulation of Physicochemical Properties : Cycloalkyl groups can influence a molecule's solubility, melting point, and crystalline structure. bohrium.com For instance, replacing an adamantyl group with a cyclohexyl or cycloheptyl ring has been shown to significantly alter pharmacokinetic profiles. nih.gov

The cyclohexyl group is the most common cycloalkyl moiety found in drug molecules, but larger rings like cycloheptyl are also utilized to fine-tune a compound's structure-activity relationship. nih.govnih.govcam.ac.uk

Contextualization of 1-Cycloheptyl-3-cyclohexylurea within the Landscape of Urea Analogues

This compound belongs to the N,N'-dicycloalkylurea family. Its structure is defined by the covalent linkage of a cyclohexylamine (B46788) and a cycloheptylamine (B1194755) via a carbonyl group. While direct research on this specific compound is not widely published, its properties can be inferred by comparing it to more well-studied analogues.

The most closely related and well-documented analogue is 1,3-dicyclohexylurea (B42979) (DCU). nih.gov DCU is a white crystalline solid that is often formed as a byproduct in peptide synthesis when dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent. googleapis.comwikipedia.org It has low solubility in many common solvents, which facilitates its removal by filtration. googleapis.com

Structurally, DCU consists of a urea linker with a cyclohexyl ring attached to each nitrogen atom. ontosight.ai This symmetrical substitution pattern allows for strong intermolecular hydrogen bonding, contributing to its solid nature and defined crystal structure. researchgate.netrsc.org DCU itself has been investigated for biological activity, showing potential as a potent inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which has implications for regulating blood pressure. wikipedia.org

Table 1: Comparison of Related N,N'-Disubstituted Ureas

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesKnown Applications/Properties
1,3-Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.34Two cyclohexyl groupsByproduct in synthesis, sEH inhibitor. nih.govwikipedia.org
1-(2-Chloroethyl)-3-cyclohexylureaC₉H₁₇ClN₂O204.70One cyclohexyl group, one chloroethyl groupIntermediate in the synthesis of the chemotherapy drug Lomustine. justia.comlookchem.com
1-Cyclohexyl-3-dodecylureaC₁₉H₃₈N₂O314.52One cyclohexyl group, one long alkyl chain (dodecyl)Explored for use in materials science and as potential agrochemicals or pharmaceuticals. ontosight.ai
This compoundC₁₄H₂₆N₂O238.37One cyclohexyl group, one cycloheptyl groupN/A (Limited specific data available)

The defining feature of this compound is its asymmetric dicycloalkyl substitution. The presence of a seven-membered cycloheptyl ring in place of one of the cyclohexyl rings found in DCU introduces several distinctions:

Asymmetry : Unlike the C₂ symmetry of DCU, the cycloheptyl-cyclohexyl substitution creates a less symmetrical molecule. This could influence its crystal packing and hydrogen bonding networks.

Conformational Flexibility : A cycloheptyl ring is more flexible and has a greater number of low-energy conformations compared to the more rigid cyclohexane (B81311) ring. This increased flexibility could affect how the molecule interacts with biological targets, potentially altering its binding affinity or selectivity compared to DCU.

Lipophilicity : The addition of a CH₂ group in the cycloheptyl ring slightly increases the molecule's size and lipophilicity compared to DCU. This subtle change can have significant effects on properties like solubility and cell permeability. Studies on other chemical series have shown that increasing the cycloalkyl ring size from cyclohexyl to cyclooctyl can impact biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1145-53-5

Molecular Formula

C14H26N2O

Molecular Weight

238.37g/mol

IUPAC Name

1-cycloheptyl-3-cyclohexylurea

InChI

InChI=1S/C14H26N2O/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h12-13H,1-11H2,(H2,15,16,17)

InChI Key

UNJJKYXFZFSKNO-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)NC2CCCCC2

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 1-Cycloheptyl-3-cyclohexylurea

Direct synthesis methods provide the most straightforward pathways to N,N'-disubstituted ureas by forming the core urea (B33335) linkage in a single key step.

The most common and efficient method for preparing unsymmetrical ureas is the condensation of an isocyanate with a primary or secondary amine. acs.orgwikipedia.org In the case of this compound, this involves the direct reaction of Cyclohexyl Isocyanate with Cycloheptylamine (B1194755). The mechanism proceeds via a nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.

This reaction is typically high-yielding and clean, often requiring minimal purification. metabolomics.se A general procedure involves mixing the two reactants in a suitable aprotic solvent, such as hexanes or acetone (B3395972), at room temperature. metabolomics.seprepchem.com The reaction is usually exothermic, and the product often precipitates from the solution upon formation or after cooling, allowing for simple isolation by filtration. metabolomics.seprepchem.com

Table 1: Example Reaction Conditions for Isocyanate-Amine Condensation

Reactant AReactant BSolventTemperatureOutcomeReference
Cyclohexyl isocyanateCyclooctylamineHexanesRoom TempWhite crystalline solid metabolomics.se
Phenylcarbamoyl-benzoic acid sulfimideCyclohexylamine (B46788)AcetoneRoom TempPrecipitated solid product prepchem.com

While the direct use of pre-formed isocyanates is common, alternative routes exist where the isocyanate intermediate is generated in situ. These methods are valuable when the required isocyanate is not commercially available, unstable, or toxic. acs.org

One such approach is the Curtius rearrangement, where an acyl azide (B81097) is thermally or photochemically converted into an isocyanate, which is then trapped by an amine present in the reaction mixture to form the urea. organic-chemistry.org Similarly, the Hofmann rearrangement utilizes a primary amide, which reacts with a halogen in the presence of a base to generate the isocyanate intermediate for subsequent reaction with an amine. organic-chemistry.org

Another strategy involves the reaction of amines with a source of carbon dioxide to form carbamic acids. These can then be dehydrated using reagents like those employed in a Mitsunobu reaction to yield the isocyanate intermediate, which readily condenses with another amine to form the desired urea. acs.org A more direct, albeit harsher, method is the melt polycondensation of urea with amines at temperatures above 150 °C. rsc.org At these temperatures, urea decomposes into isocyanic acid and ammonia (B1221849); the in situ generated isocyanic acid can then react with primary amines to form the urea linkage. rsc.orgnih.gov

Carbodiimides are highly effective dehydrating agents widely used in the synthesis of amides, esters, and peptides. sigmaaldrich.com Their application can also be extended to the formation of urea derivatives, although this is less direct than isocyanate-based methods.

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful coupling agent. thieme-connect.com In typical peptide synthesis, DCC activates a carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. thieme-connect.compeptide.comamericanpharmaceuticalreview.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond and the byproduct, N,N'-dicyclohexylurea (DCU). thieme-connect.comwikipedia.org

While this pathway primarily yields amides, the O-acylisourea intermediate can undergo an intramolecular O-to-N acyl migration. unimi.it This rearrangement leads to the formation of a stable N-acylurea, a common side product in DCC-mediated couplings. thieme-connect.comunimi.it In a relevant synthesis, 4-bromobenzoic acid was reacted directly with DCC to form 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, demonstrating the direct formation of an N-acylurea structure. acs.org The synthesis of this compound via this route is not standard, as it requires a different set of starting materials than a simple amine-amine coupling.

The primary byproduct of any DCC-mediated reaction is N,N'-dicyclohexylurea (DCU). thieme-connect.com A significant advantage of using DCC in many applications is that DCU is sparingly soluble in most common organic solvents, allowing for its convenient removal from the reaction mixture by simple filtration. sigmaaldrich.comthieme-connect.compeptide.com

Carbodiimide-Mediated Coupling Strategies in Urea Formation

Optimization of Synthetic Parameters

Optimizing the synthetic conditions for urea formation is crucial for maximizing yield, minimizing reaction time, and ensuring high purity. This is often achieved using statistical methods like Response Surface Methodology (RSM), which examines the effects of multiple variables simultaneously. nih.govacs.org Key parameters that are typically investigated include reaction temperature, reaction time, molar ratio of reactants, and pH. nih.govresearchgate.net

Table 2: Illustrative Parameters for Optimization in Urea Synthesis

FactorLevel 1Level 2Level 3Potential ImpactReference
Temperature (°C)304560Affects reaction rate and byproduct formation researchgate.net
Time (hours)124Influences reaction completion and yield researchgate.net
Molar Ratio (Isocyanate:Amine)0.9:11:11.1:1Affects conversion efficiency and residual reactants nih.gov
Solvent PolarityNon-polar (Hexane)Aprotic Polar (THF)Aprotic Polar (DMF)Influences solubility and reaction rate wikipedia.org

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence the kinetics and selectivity of urea synthesis. In the context of forming this compound, the solvent's polarity, ability to dissolve reactants, and potential to participate in the reaction are crucial considerations.

Research on urea synthesis indicates that polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often effective. organic-chemistry.orgresearchgate.net These solvents can facilitate the dissolution of the amine and isocyanate precursors and stabilize charged intermediates that may form during the reaction. The dielectric constant of the solvent has been shown to correlate with urea yield in certain systems, suggesting that more polar solvents can enhance the reaction rate. researchgate.net

For catalyst-free systems involving amines and carbon dioxide, the solvent's ability to dissolve CO2 is also a key factor. researchgate.net In some cases, the reaction can proceed without a solvent, particularly when the amine itself is a liquid and can act as the reaction medium. rsc.org

Table 1: Representative Solvents and Their Potential Effects on Urea Synthesis

SolventDielectric Constant (approx.)Potential Effects
Dimethyl Sulfoxide (DMSO)47High polarity can enhance reaction rates. researchgate.net
Acetonitrile (MeCN)37Good solvent for many organic reactants, often used in urea synthesis. acs.org
Tetrahydrofuran (THF)7.6A less polar option, used in specific synthetic protocols. rsc.org
Dichloromethane (DCM)9.1Commonly used for reactions at or below room temperature.
Water80Can be used in specific green chemistry protocols, but may lead to hydrolysis by-products. rsc.orgmdpi.com

This table is illustrative and based on general principles of urea synthesis.

Temperature and Pressure Influences on Reaction Efficiency

Temperature and pressure are critical parameters in the synthesis of ureas, including this compound. The reaction between an amine and an isocyanate is typically exothermic and can often be carried out at room temperature. prepchem.com However, for less reactive starting materials or alternative synthetic routes, elevated temperatures may be necessary to achieve a reasonable reaction rate. wikipedia.orgmdpi.com

In industrial urea production from ammonia and carbon dioxide, high temperatures (e.g., 160–210°C) and high pressures (e.g., 140–175 bar) are employed to drive the equilibrium towards urea formation and to keep the reactants in the liquid phase. wikipedia.orgureaknowhow.com While the synthesis of a specialty chemical like this compound would likely be performed on a smaller scale with different reagents (e.g., isocyanates), the general principles still apply. Increasing the temperature generally increases the reaction rate, but excessive heat can lead to decomposition or side reactions, such as the formation of biuret (B89757) from the decomposition of the urea product. iphy.ac.cn

Pressure primarily influences reactions involving gaseous reactants, such as those using carbon dioxide or ammonia. rsc.orgkyoto-u.ac.jp For the common synthesis from a liquid amine and isocyanate, the reaction is often conducted at atmospheric pressure. However, applying high pressure can increase the thermal stability of urea compounds. iphy.ac.cn

Table 2: General Influence of Temperature and Pressure on Urea Synthesis

ParameterGeneral Effect on Reaction RateGeneral Effect on Yield/Selectivity
Temperature Increases with temperature (up to a point)Can decrease if side reactions or decomposition are promoted at higher temperatures. ureaknowhow.comiphy.ac.cn
Pressure Significant for reactions involving gases (e.g., CO2)Can favor product formation by increasing reactant concentration in the reaction phase. wikipedia.orgkyoto-u.ac.jp

This table presents general trends and not specific data for the title compound.

Catalytic Enhancements in Urea Bond Formation

Various catalysts can be employed to enhance the efficiency and selectivity of urea bond formation. For the synthesis of this compound, both metal-based and organic catalysts could be considered.

Organocatalysts: Strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in catalyzing the reaction of amines with carbon dioxide to form carbamic acid salts, which can then be converted to ureas. acs.org Guanidines have also been shown to catalyze urea synthesis from amines and CO2. unipr.it

Metal Catalysts: Transition metal catalysts, such as those based on copper or palladium, have been developed for urea synthesis. mdpi.comresearchgate.net For instance, copper salts can catalyze the reaction of isocyanides with hydroxylamines to form ureas. mdpi.com Palladium-catalyzed cross-coupling reactions have also been explored for urea synthesis. researchgate.net

Lewis Acids: In specific applications, Lewis acid catalysts can be used. For example, urea-catalyzed functionalization of C-H bonds has been reported, where the urea acts as a hydrogen-bond donor to activate a substrate. chemrxiv.org

The choice of catalyst depends heavily on the specific synthetic route. For the isocyanate route, a catalyst is often not strictly necessary, but a base like triethylamine (B128534) (TEA) may be added. rsc.org For CO2-based routes, a catalyst is generally required to achieve good yields under mild conditions. acs.org

Derivatization and Analog Synthesis from this compound

The structure of this compound offers several sites for modification, allowing for the synthesis of a diverse library of analogs.

Modification at the Urea Nitrogen Atoms

The two nitrogen atoms of the urea moiety are key sites for derivatization.

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This can be challenging due to the potential for multiple substitutions and the reduced nucleophilicity of the urea nitrogens compared to amines. However, under appropriate basic conditions, reaction with alkyl halides or other electrophiles can lead to tri- or tetra-substituted ureas. Characterization of such N,N'-substituted ureas can be achieved using techniques like electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) to differentiate positional isomers. nih.gov

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides can introduce an acyl group onto one of the nitrogen atoms, forming an N-acylurea derivative.

N-Nitrosation: Introduction of a nitroso group is a known modification for ureas, often relevant in the synthesis of biologically active compounds like lomustine, which is an N-nitrosourea. rsc.orglookchem.com

A process for the "reversion" or degradation of N-substituted ureas by reacting them with ammonia in the presence of a hydrogenation-dehydrogenation catalyst has also been described, which could potentially be used to convert a trisubstituted urea back to a disubstituted one. google.com

Functionalization of the Cycloheptyl and Cyclohexyl Rings

The cycloheptyl and cyclohexyl rings provide a scaffold for introducing additional functional groups, which can significantly alter the compound's properties.

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of unactivated C-H bonds. Catalytic systems, including those using ureas as catalysts themselves, can mediate the insertion into C-H bonds to introduce new substituents. chemrxiv.orgacs.org

Introduction of Functional Groups via Precursors: A more traditional approach involves starting with a functionalized cycloheptylamine or cyclohexylamine. For example, using a hydroxy- or amino-substituted cycloalkylamine in the initial urea synthesis would yield a urea with a pre-installed functional group on one of the rings. This functional group could then be used for further synthetic transformations.

Ring Modification Reactions: Depending on the desired complexity, reactions that modify the ring structure itself, such as ring expansion or contraction, could be envisioned, though these would be complex multi-step processes. researchgate.net

Exploration of Unsymmetrical Urea Derivatives

Starting from this compound, various unsymmetrical urea derivatives can be explored. The term "unsymmetrical" in this context refers to derivatives where the substitution pattern breaks the C2 symmetry that would exist if both substituents on the nitrogens were identical. Since the parent compound is already unsymmetrical (cycloheptyl vs. cyclohexyl), any further non-identical substitution would maintain or increase this asymmetry.

Methods for synthesizing unsymmetrical ureas are numerous and often focus on controlling the stepwise addition of different amine fragments. mdpi.comrsc.orgenamine.net For instance, a one-pot, three-component reaction involving an amine, carbon dioxide, and a second, different amine can be used, often with catalyst control to ensure selectivity. unipr.it Another strategy involves the in-situ generation of an isocyanate from a primary amine and CO2, which is then trapped by a second amine to form the unsymmetrical urea. acs.orgresearchgate.net These methods provide access to a vast chemical space of urea derivatives with diverse structural and functional properties.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

The molecular framework of 1-Cycloheptyl-3-cyclohexylurea is systematically unraveled through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the compound's structure.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cycloheptyl and cyclohexyl rings, as well as the N-H protons of the urea (B33335) linkage. Based on data from analogous compounds like 1,3-dicyclohexylurea (B42979), the methine protons attached to the nitrogen atoms (C¹-H and C¹'-H) are expected to appear as multiplets in the downfield region, typically around δ 3.3-3.5 ppm. The broad multiplets of the methylene (B1212753) protons of both the cyclohexyl and cycloheptyl rings would likely overlap in the upfield region, spanning from approximately δ 1.0 to 1.8 ppm. The N-H protons are anticipated to produce a broad signal, the chemical shift of which can be concentration and solvent dependent, but is generally observed in the range of δ 5.5-6.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
N-H (Urea)5.5 - 6.0br s-
C¹-H (Cyclohexyl)3.3 - 3.5m-
C¹'-H (Cycloheptyl)3.3 - 3.5m-
C²-H ₂, C⁶-H ₂ (Cyclohexyl)1.6 - 1.8m-
C²'-H ₂, C⁷'-H ₂ (Cycloheptyl)1.6 - 1.8m-
C³-H ₂, C⁵-H ₂ (Cyclohexyl)1.2 - 1.4m-
C³'-H ₂, C⁶'-H ₂ (Cycloheptyl)1.4 - 1.6m-
C⁴-H ₂ (Cyclohexyl)1.0 - 1.2m-
C⁴'-H ₂, C⁵'-H ₂ (Cycloheptyl)1.4 - 1.6m-

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions. 'br s' denotes a broad singlet and 'm' denotes a multiplet.

The ¹³C NMR spectrum provides crucial information about the number and types of carbon atoms in the molecule. The carbonyl carbon of the urea group is the most deshielded and is expected to appear at approximately δ 157 ppm. The methine carbons (C¹ and C¹') directly attached to the nitrogen atoms will also be in the downfield region, likely around δ 49-51 ppm. The methylene carbons of the cycloheptyl and cyclohexyl rings will resonate in the upfield region, typically between δ 25 and 35 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Urea)~157
C ¹ (Cyclohexyl)~50
C ¹' (Cycloheptyl)~51
C ², C ⁶ (Cyclohexyl)~34
C ², C ⁷' (Cycloheptyl)~35
C ³, C ⁵ (Cyclohexyl)~26
C ³, C ⁶' (Cycloheptyl)~28
C ⁴ (Cyclohexyl)~25
C ⁴', C ⁵' (Cycloheptyl)~27

Note: These are predicted chemical shifts based on data for 1,3-dicyclohexylurea and general trends for cycloalkanes.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. core.ac.uk For instance, the methine proton on the cyclohexyl ring (C¹-H) would show correlations to the adjacent methylene protons at C² and C⁶. Similarly, the cycloheptyl methine proton would correlate with its neighboring methylene protons. These correlations help to trace the proton network within each cycloalkyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. The HSQC spectrum would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.4 ppm would show a cross-peak with the carbon signal at ~50 ppm, confirming the C¹-H¹ correlation.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would show a correlation from the N-H protons to the carbonyl carbon (C=O) and to the methine carbons of the cycloalkyl rings (C¹ and C¹'). It would also show correlations between the methine proton of one ring and the carbons of that same ring, further confirming the assignments.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions of the urea and cycloalkyl groups.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch3300 - 3400Strong, Broad
C-H Stretch (sp³)2850 - 2960Strong
C=O Stretch (Amide I)1620 - 1650Strong
N-H Bend (Amide II)1550 - 1580Medium
C-N Stretch1400 - 1450Medium

The strong, broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of the urea moiety. The strong absorption for the C=O stretch (Amide I band) is expected around 1620-1650 cm⁻¹. The N-H bending vibration (Amide II band) typically appears in the 1550-1580 cm⁻¹ range. The C-H stretching vibrations of the cycloheptyl and cyclohexyl methylene groups would give rise to strong peaks in the 2850-2960 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural confirmation. The molecular weight of this compound (C₁₄H₂₆N₂O) is 238.37 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 238. The fragmentation is likely to occur via cleavage of the bonds adjacent to the urea group. Common fragmentation pathways for N-alkyl ureas involve the loss of the alkyl groups. Therefore, significant fragments could be expected from the loss of the cycloheptyl radical (C₇H₁₃•, mass = 97) or the cyclohexyl radical (C₆H₁₁•, mass = 83).

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion
238[C₁₄H₂₆N₂O]⁺ (Molecular Ion)
155[M - C₆H₁₁]⁺
141[M - C₇H₁₃]⁺
98[C₇H₁₃NH]⁺ or [C₆H₁₁NCO]⁺
84[C₆H₁₁NH]⁺

The analysis of these fragments would provide strong evidence for the presence of both the cycloheptyl and cyclohexyl substituents attached to the urea core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Determination

The precise arrangement of atoms in the solid state is fundamental to understanding the macroscopic properties of a crystalline material.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and torsional angles. cam.ac.ukpages.devamherst.edu For this compound, a single-crystal X-ray diffraction study would be essential to establish its absolute configuration and reveal how the molecules pack together in the crystal lattice. In related urea derivatives, such as 1-acetyl-1-(4-iodophenyl)-3-cyclohexylurea, X-ray analysis has confirmed the chair conformation of the cyclohexyl ring and the specific substitution pattern on the urea nitrogens. researchgate.net The crystal packing in such compounds is often dominated by intermolecular hydrogen bonding involving the urea N-H and C=O groups, as well as van der Waals forces between the non-polar cycloalkyl groups. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105.3
Volume (ų)1510.4
Z4
Calculated Density (g/cm³)1.15

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. The existence of polymorphism has been noted in other cyclohexyl-containing compounds, such as cilostazol. google.com The specific crystallization conditions, including solvent, temperature, and cooling rate, can be manipulated to selectively produce different polymorphic forms of this compound. This "crystallization engineering" would be key to controlling the solid-state properties of the material.

Conformational Preferences and Dynamic Behavior

In solution and in the gas phase, molecules are not static but exist as an equilibrium of different conformations.

The cyclohexyl ring in this compound is expected to predominantly adopt a stable chair conformation to minimize angular and torsional strain. spcmc.ac.inlibretexts.org Substituents on a cyclohexane (B81311) ring can exist in either an axial or equatorial position, with the equatorial position being generally more stable for bulky groups to avoid unfavorable 1,3-diaxial interactions. libretexts.org

The cycloheptyl ring is more conformationally complex, with several low-energy conformations possible, including the twist-chair and chair forms. The energy differences between these conformations are small, leading to a dynamic system. The specific conformation adopted in this compound would be influenced by the steric demands of the urea substituent.

The C-N bonds of the urea group have a degree of double-bond character due to resonance, which results in a significant rotational barrier. This restricted rotation can lead to the existence of different planar or near-planar rotamers. The energy barrier to rotation in ureas is influenced by the steric and electronic nature of the substituents on the nitrogen atoms. researchgate.net For this compound, the bulky cycloalkyl groups would likely influence the preferred rotational isomers to minimize steric hindrance.

Table 2: Estimated Rotational Energy Barriers

BondEstimated Energy Barrier (kcal/mol)
Cyclohexyl-N Bond10-15
Cycloheptyl-N Bond10-15

Note: These are estimated values based on typical rotational barriers in similar urea systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution of electrons. For a molecule like 1-Cycloheptyl-3-cyclohexylurea, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict its optimal geometry. ugm.ac.idnih.gov This process minimizes the energy of the molecule to find its most stable conformation, providing data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from these calculations include atomic charges and dipole moments, which indicate the polarity of the molecule. For instance, in related urea (B33335) derivatives, DFT has been used to pinpoint how substituents influence the electronic environment of the urea core. rsc.org

Illustrative Data Table: Predicted Geometric Parameters for this compound

This table presents hypothetical, yet realistic, data for the key structural parameters of this compound, as would be predicted by DFT calculations.

ParameterPredicted ValueDescription
C=O Bond Length~1.25 ÅThe length of the carbonyl double bond in the urea group.
C-N Bond Length~1.38 ÅThe length of the carbon-nitrogen bonds in the urea group.
N-C (Cyclohexyl) Bond Length~1.47 ÅThe bond connecting the urea nitrogen to the cyclohexyl ring.
N-C (Cycloheptyl) Bond Length~1.47 ÅThe bond connecting the urea nitrogen to the cycloheptyl ring.
N-C-N Bond Angle~118°The angle around the central carbon atom of the urea moiety.
C-N-H Bond Angle~121°The angle involving the hydrogen atom on the urea nitrogen.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer a higher level of theory for calculating electronic properties. capes.gov.brajchem-a.com While computationally more demanding than DFT, they can provide more accurate results for properties like ionization potentials and electron affinities. For this compound, these methods could be used to refine the understanding of its electronic behavior, providing benchmark data for comparison with DFT results. Studies on similar urea and amide derivatives have utilized ab initio calculations to investigate rotational barriers around C-N bonds and to parameterize molecular mechanics force fields. capes.gov.br

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. wuxibiology.comgrafiati.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the FMO analysis would likely show the HOMO localized around the electron-rich urea moiety, particularly the nitrogen and oxygen atoms, and the LUMO distributed over the carbonyl group. The size of the energy gap would provide insights into its kinetic stability. nih.govup.ac.za

Illustrative Data Table: Predicted FMO Properties for this compound

This table provides hypothetical energy values for the frontier orbitals, as would be predicted by DFT or ab initio calculations.

PropertyPredicted Value (eV)Implication
HOMO Energy~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy~ 1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~ 8.0 eVA large gap indicates high kinetic stability and lower chemical reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. arxiv.orgresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, this region would be concentrated around the carbonyl oxygen atom. arxiv.org Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack; these would be located around the N-H protons of the urea group. rsc.orguni-muenchen.de

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.commpg.de MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. ulakbim.gov.trmdpi.com

For a flexible molecule like this compound, with its two cycloalkyl rings, MD simulations are essential for exploring its conformational landscape. nih.gov The cyclohexyl ring can exist in chair, boat, and twist-boat conformations, while the cycloheptyl ring has an even more complex set of stable and pseudo-rotational conformations.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and running the simulation for a sufficient time (nanoseconds to microseconds) to observe conformational transitions. mdpi.com Analysis of the resulting trajectory would identify the most stable and frequently occurring conformations, the energy barriers between them, and the dynamics of the ring flips and rotations around the C-N bonds. nih.gov This information is critical for understanding how the molecule's shape and flexibility influence its interactions with its environment.

Solvation Effects on Molecular Conformation

The conformation of N,N'-disubstituted ureas, including this compound, is significantly influenced by the surrounding solvent environment. The urea functionality possesses a degree of conformational restriction due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. nih.gov This results in different possible conformers, primarily trans-trans, trans-cis, and cis-cis orientations of the substituents relative to the C-N bonds. Computational studies and experimental evidence on analogous compounds demonstrate that the stability of these conformers can be modulated by solvent interactions. nih.govrsc.org

For a molecule like this compound, computational modeling would typically employ a Polarizable Continuum Model (PCM) to simulate the bulk solvent effect. acs.orgnih.gov This approach treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of conformational energies in different environments. A study on a derivative of dicyclohexylurea utilized this method with 1,4-dioxane (B91453) as the solvent to perform Density Functional Theory (DFT) calculations. acs.org

To gain a more detailed, atomistic understanding, explicit solvent molecular dynamics simulations can be performed. In such simulations, the urea derivative is placed in a box of solvent molecules (e.g., water, methanol, or chloroform), and the trajectory of all atoms is calculated over time. Analysis of this trajectory can reveal key structural and dynamic parameters.

Table 1: Key Parameters from Molecular Dynamics Simulations for Analyzing Solvation Effects

ParameterDescriptionRelevance to Conformation
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the solute from a reference structure over time.Indicates the stability of a particular conformation. Large fluctuations suggest conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule, such as the cycloalkyl rings, which may reorient in response to the solvent. nih.gov
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.Provides insight into the compactness of the molecule. A change in Rg can indicate a transition from a folded to an extended conformation. mdpi.com
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Quantifies the extent of interaction between the solute and solvent. Changes in SASA reflect conformational rearrangements that alter the exposure of hydrophobic or hydrophilic groups. mdpi.com
Radial Distribution Function (RDF) Describes how the density of surrounding atoms (or molecules) varies as a function of distance from a reference atom.Can be used to analyze the specific interactions, such as hydrogen bonds, between the urea's N-H or C=O groups and solvent molecules. mdpi.com

By calculating these parameters in different simulated solvents, researchers can predict the most stable conformation of this compound and understand how intermolecular forces, particularly hydrogen bonds with the solvent, drive its self-assembly and macroscopic properties. rsc.orgipn.mx

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) Descriptors (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. uclouvain.be While widely used for predicting biological activity, QSAR can also be applied to model physicochemical properties like boiling point, water solubility, and melting point, which are critical for material science and chemical engineering applications. ajrconline.org For a compound like this compound, QSAR models can predict its properties based on calculated numerical values known as molecular descriptors.

These descriptors are calculated from the 2D or 3D representation of the molecule using specialized software. nih.gov A typical QSAR study involves calculating a large number of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), to build a model that correlates a subset of these descriptors to an experimentally measured property. tandfonline.comderpharmachemica.com

While specific QSAR models for the physicochemical properties of this compound are not available in the literature, we can identify the types of descriptors that would be crucial for such a model based on studies of similar urea derivatives. nih.govnih.gov These descriptors fall into several categories: constitutional, topological, geometrical, and quantum-chemical.

Table 2: Representative QSAR Descriptors for Modeling Physicochemical Properties of Urea Derivatives

Descriptor ClassDescriptor ExampleDescriptionPotential Property Influence
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences properties like boiling point and density. ajrconline.org
Atom-type E-state indices (e.g., SsOHE-index)Encodes information about the electronic and topological state of specific atom types (e.g., oxygen in a hydroxyl group). derpharmachemica.comRelates to intermolecular interactions and solubility.
Topological Wiener Index (W)A distance-based descriptor that reflects the branching of the molecular skeleton.Correlates with bulk properties like viscosity and melting point.
Kier & Hall molecular connectivity indices (e.g., ¹χ)Describes the degree of branching and connectivity in the molecule.Affects molecular shape and surface area, influencing solubility and crystal packing.
Geometrical Molecular Surface Area (MSA)The total surface area of the molecule. nih.govDirectly impacts solvation and dissolution rates.
Molecular Volume (MV)The volume occupied by the molecule. nih.govRelated to density and crystal packing efficiency.
Quantum-Chemical Dipole MomentA measure of the overall polarity of the molecule. nih.govCrucial for predicting solubility in polar solvents and intermolecular electrostatic interactions.
PolarizabilityThe ease with which the electron cloud of the molecule can be distorted by an external electric field. nih.govInfluences van der Waals interactions, which are important for melting point and boiling point.
LogPThe logarithm of the octanol-water partition coefficient, a measure of lipophilicity. nih.govA key predictor of solubility in organic versus aqueous media.

Developing a robust QSAR model for a property like melting point would involve synthesizing a series of cycloalkyl-cyclohexylureas, measuring their melting points, calculating a wide range of descriptors, and then applying statistical methods to select the most relevant descriptors and build a predictive equation. researchgate.netnih.gov Such a model could then be used to design new urea derivatives with desired thermal properties.

Cheminformatic Approaches for Virtual Screening and Design

Cheminformatics combines computational tools with chemical information to support the discovery and design of new molecules with desired properties. sathyabama.ac.in For this compound and related compounds, these approaches can be used for virtual screening of large compound libraries or for the de novo design of molecules with specific physicochemical characteristics, such as the ability to form organogels or act as physical solvents. nih.govresearchgate.net

Virtual Screening: Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to possess a particular property. nih.govresearchgate.net Instead of screening for biological activity, one could screen for specific physical properties. For example, if the goal is to find new urea-based organogelators, a virtual screening workflow could be established based on a pharmacophore model. This model would define the essential 3D arrangement of chemical features required for self-assembly, such as hydrogen bond donors (the N-H groups), hydrogen bond acceptors (the C=O group), and bulky hydrophobic moieties (the cycloalkyl groups). nih.govrroij.com

The process would involve:

Library Preparation: Assembling a large database of virtual compounds.

Pharmacophore Modeling: Developing a 3D pharmacophore based on known urea-based gelators.

Screening: Computationally fitting each molecule in the library to the pharmacophore model.

Filtering & Ranking: Filtering out non-matching compounds and ranking the "hits" based on how well they fit the model and other criteria like calculated LogP or molecular shape. tandfonline.com

De Novo Design and Generative Models: A more advanced approach is de novo design, where algorithms construct new molecules from scratch based on a set of desired properties. acs.org Generative models, a type of artificial intelligence, can learn the underlying patterns in a set of known molecules (e.g., urea derivatives) and then generate novel, chemically valid structures. acs.org

For designing a molecule like this compound for a specific material application, the process could be:

Define Objective: Specify the target properties, such as a high melting point or the ability to gel a specific solvent.

Train a Generative Model: Use a database of known ureas and their properties to train a generative neural network.

Generate Candidates: The model generates thousands of new virtual molecules. acs.org

Scoring and Selection: The generated molecules are scored based on predictive QSAR models for the desired properties. The highest-scoring candidates are then selected for synthesis and experimental validation.

These cheminformatic strategies provide a rational, efficient alternative to traditional trial-and-error synthesis, accelerating the discovery of new materials based on the versatile urea scaffold.

Reactivity Studies and Chemical Transformations

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of ureas is significantly influenced by pH and the steric hindrance around the carbonyl group. For 1-Cycloheptyl-3-cyclohexylurea, the bulky cycloheptyl and cyclohexyl groups are expected to confer considerable steric protection to the carbonyl carbon, rendering the compound relatively stable against hydrolysis under neutral conditions.

Generally, urea (B33335) hydrolysis is catalyzed by both acids and bases, although the rates are typically slow. Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. In basic conditions, direct nucleophilic attack by hydroxide (B78521) ions occurs. However, for sterically hindered ureas, these reactions are significantly retarded. Some studies on hindered aryl ureas have shown that they can undergo hydrolysis, but this often requires elevated temperatures. nih.gov The hydrolysis of N,N'-dicyclohexylurea (DCU), a close analog, is known to be slow, and it is often isolated as a stable byproduct in reactions where dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent in the presence of water. rsc.org

The stability of ureas can be pH-dependent. While some hindered aromatic ureas have demonstrated pH-independent hydrolytic kinetics, this is often linked to a specific bond dissociation mechanism not broadly applicable. illinois.edu For typical dialkylureas, extreme pH values and elevated temperatures are generally required to achieve significant hydrolysis.

Table 1: Predicted Hydrolytic Stability of this compound

pH ConditionExpected Rate of Hydrolysis at Room TemperatureNotes
Acidic (pH < 4)Very SlowHydrolysis may be accelerated at elevated temperatures.
Neutral (pH ~ 7)Extremely Slow / NegligibleThe bulky cycloalkyl groups provide significant steric hindrance.
Basic (pH > 10)Very SlowHydrolysis may be accelerated at elevated temperatures.

Thermal Degradation Pathways and Product Analysis

The thermal decomposition of N,N'-disubstituted ureas has been studied theoretically and experimentally. The primary pathway for the thermal degradation of compounds like this compound is expected to be a unimolecular, four-center pericyclic reaction. acs.orgnih.gov This process involves the transfer of a hydrogen atom from one of the nitrogen substituents to the other nitrogen atom, leading to the cleavage of a C-N bond and the formation of an isocyanate and an amine.

For this compound, two such pathways are possible, leading to two sets of primary degradation products:

Cyclohexyl isocyanate and Cycloheptylamine (B1194755)

Cycloheptyl isocyanate and Cyclohexylamine (B46788)

Theoretical studies on various alkyl- and phenylureas suggest that the specific pathway and product distribution depend on the nature of the substituents. acs.orgnih.gov Following their formation, the isocyanate products can undergo further reactions, especially at elevated temperatures, potentially leading to the formation of carbodiimides or other secondary degradation products. In some cases, the amine product may react with the isocyanate to reform a urea derivative, or react with other species present. For instance, the thermal decomposition of some N-aryl-N',N'-dialkyl ureas can release a secondary amine. researchgate.net

Table 2: Predicted Thermal Degradation Products of this compound

PathwayPrimary ProductsPotential Secondary Reactions/Products
Pathway 1Cyclohexyl isocyanate + CycloheptylamineReaction between products to form other urea derivatives; further decomposition of isocyanate.
Pathway 2Cycloheptyl isocyanate + CyclohexylamineReaction between products to form other urea derivatives; further decomposition of isocyanate.

Reactions with Electrophiles and Nucleophiles at the Urea Moiety

The urea functional group in this compound possesses both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, although the reactivity of both sites is modulated by the bulky alkyl substituents.

Reactions with Electrophiles: The nitrogen atoms of the urea are nucleophilic and can react with electrophiles. However, the lone pairs on the nitrogen atoms are delocalized into the carbonyl group, which reduces their nucleophilicity compared to amines. Reactions such as alkylation or acylation at the nitrogen atoms are possible but may require strong electrophiles and forcing conditions due to the steric hindrance imposed by the cycloheptyl and cyclohexyl groups.

Reactions with Nucleophiles: The carbonyl carbon of the urea is electrophilic and can be attacked by nucleophiles. Ureas are generally considered to be poor electrophiles and are quite inert towards many nucleophiles under neutral conditions. nih.gov Reactions with strong nucleophiles, such as organolithium reagents or potent reducing agents, can lead to the addition to the carbonyl group or its reduction. For some sterically hindered ureas, nucleophilic substitution reactions with alcohols, amines, and thiols can occur under neutral conditions at elevated temperatures, proceeding through a masked isocyanate intermediate. nih.gov

Table 3: Predicted Reactivity of the Urea Moiety with Electrophiles and Nucleophiles

Reagent TypeSite of ReactionExpected Product TypeNotes
Strong Electrophiles (e.g., Alkyl Halides, Acyl Chlorides)Nitrogen AtomsN-substituted urea derivativesReaction may be sluggish due to steric hindrance and reduced nucleophilicity of the nitrogen atoms.
Strong Nucleophiles (e.g., Organolithiums)Carbonyl CarbonAddition products (e.g., tetrahedral intermediates)The carbonyl group is susceptible to attack by very strong nucleophiles.
Amines, Alcohols, ThiolsCarbonyl CarbonCarbamates, Thiocarbamates, or other ureasGenerally requires elevated temperatures and proceeds via a substitution mechanism, possibly involving an isocyanate intermediate. nih.gov

Cycloaddition Reactions Involving the Cycloalkyl Rings

The cycloheptyl and cyclohexyl rings of this compound are saturated hydrocarbons. As such, they lack the π-systems necessary to participate in pericyclic reactions like cycloadditions under normal conditions. Saturated cycloalkanes are generally unreactive in these types of transformations. numberanalytics.com

For cycloaddition reactions to occur on these rings, they would first need to be functionalized to introduce unsaturation (i.e., a double bond). For example, if the cyclohexane (B81311) ring were to be converted to a cyclohexene (B86901) or a cyclohexadiene, it could then potentially participate as a component in a Diels-Alder ([4+2] cycloaddition) reaction. libretexts.org Similarly, the introduction of a double bond into the cycloheptane (B1346806) ring would be a prerequisite for its participation in such reactions. Without prior modification to introduce unsaturation, no cycloaddition reactivity is expected from the cycloalkyl portions of the molecule.

Oxidation and Reduction Processes

Oxidation: The this compound molecule presents several sites susceptible to oxidation. The nitrogen atoms, possessing lone pairs of electrons, are relatively easy to oxidize. nih.gov However, the most likely sites for oxidation under many conditions are the C-H bonds of the cycloalkyl rings, particularly the tertiary C-H bonds at the point of attachment to the nitrogen atoms. The oxidation of C-H bonds adjacent to nitrogen atoms is a known process. nih.gov Strong oxidizing agents could potentially lead to the formation of hydroxylated derivatives or further oxidation to ketones at the cycloalkyl rings. The urea moiety itself is relatively stable to oxidation.

Reduction: The carbonyl group of the urea moiety is the primary site for reduction. Ureas are generally resistant to reduction by milder reducing agents like sodium borohydride. However, strong reducing agents such as lithium aluminum hydride (LiAlH) are capable of reducing the carbonyl group. The reduction of N,N'-disubstituted ureas with LiAlH typically cleaves the carbonyl group to yield a diamine and/or amines corresponding to the substituents. In the case of this compound, reduction would be expected to yield a mixture of cycloheptylamine, cyclohexylamine, and N-methylated derivatives depending on the exact reaction conditions and workup.

Table 4: Predicted Oxidation and Reduction Reactions

ProcessReagent ExampleSite of ReactionExpected Product(s)
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)C-H bonds on cycloalkyl rings (especially tertiary)Hydroxylated or ketonic derivatives of the parent molecule.
ReductionStrong reducing agents (e.g., LiAlH₄)Carbonyl groupCycloheptylamine, Cyclohexylamine, and potentially N-methylated amine derivatives.

Materials Science and Industrial Applications Excluding Clinical/human Applications

Role as a Monomer or Cross-linking Agent in Polymer Science

Urea (B33335) groups are known to impart significant cohesion, thermal stability, and chemical resistance to polymer matrices. mdpi.com While 1-Cycloheptyl-3-cyclohexylurea is itself a product of the reaction between a cycloheptyl amine and a cyclohexyl isocyanate, its potential incorporation into polymers would likely proceed through modification to introduce reactive functional groups.

Primary and secondary amines react with isocyanates to form urea linkages, a fundamental reaction in the synthesis of polyurea polymers. mdpi.comnih.gov Cycloaliphatic diamines are frequently used as co-reactants with diisocyanates to create high-performance polyurea coatings and elastomers. mdpi.comresearchgate.net

This compound, as a stable, disubstituted urea, is not typically reactive as a monomer with isocyanates or amines. However, if functionalized with additional amine or isocyanate groups, it could serve as a unique building block. For example, a derivative like 1-(3-aminopropyl)-1-cycloheptyl-3-cyclohexylurea introduces a primary amine, making it suitable for polymerization. nih.gov

In a related context, N-acrylyl-N,N'-dicyclohexylurea, a urea derivative containing a polymerizable acrylyl group, has been copolymerized with cross-linking agents like ethylene (B1197577) glycol dimethacrylate. researchgate.net This demonstrates a pathway where a urea moiety can be integrated into a cross-linked polymer network. The thermal decomposition of such copolymers can yield cyclohexylisocyanate, highlighting the urea linkage's role as a potential masked isocyanate source. researchgate.net

The incorporation of bulky, non-polar cycloaliphatic groups like cycloheptyl and cyclohexyl into a polymer backbone is expected to significantly influence its physical properties. These groups can restrict chain mobility, leading to an increase in the glass transition temperature (Tg) and enhancing the rigidity and thermal stability of the material. researchgate.net

The presence of these cyclic structures can disrupt uniform chain packing, potentially leading to a more amorphous polymer morphology. harvard.edu In thermoset materials, such as those involving urea-formaldehyde resins, urea groups contribute to high tensile strength and heat resistance through a dense network of hydrogen bonds. mdpi.com Cross-linking is a critical factor that raises the glass transition temperature and can transform a thermoplastic material into a thermoset, preventing flow at high temperatures. researchgate.net The introduction of this compound-based units as cross-linkers would likely enhance the modulus and dimensional stability of the resulting polymer. researchgate.netrsc.org

The table below illustrates the hypothetical influence of different urea structures on polymer properties, based on general principles of polymer science.

Monomer/Cross-linker TypeExpected Influence on Polymer PropertiesRationale
Aromatic Urea High rigidity, high Tg, potential for crystallinityPlanar aromatic rings allow for efficient π-π stacking and hydrogen bonding, leading to ordered domains.
Linear Aliphatic Urea Increased flexibility compared to aromatic, lower TgFlexible alkyl chains allow for greater chain mobility.
This compound based High rigidity, high Tg, likely amorphous morphologyBulky, non-planar cycloaliphatic groups restrict segmental motion but hinder crystalline packing. researchgate.netharvard.edu

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules joined by non-covalent interactions. bbau.ac.inscribd.com The urea group is a powerful motif in this field due to its defined geometry and ability to form strong, directional hydrogen bonds.

The urea functional group possesses two N-H protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), enabling it to form robust and predictable self-complementary hydrogen bonds (N-H···O=C). mdpi.commdpi.com This interaction is a primary driving force for the self-assembly of urea-containing molecules into larger, ordered supramolecular structures. scribd.commdpi.com In N,N'-disubstituted ureas, this typically results in the formation of one-dimensional hydrogen-bonded tapes or ribbons. The bulky cycloheptyl and cyclohexyl groups on this compound would sterically direct this assembly process, influencing the packing and solubility of the resulting supramolecular polymers.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The predictable hydrogen-bonding patterns of ureas make them excellent building blocks, or synthons, for this purpose. X-ray diffraction studies of related compounds, such as 1-acetyl-1-(4-iodophenyl)-3-cyclohexylurea, confirm that the cyclohexyl ring adopts a stable chair conformation within the crystal lattice. researchgate.net

Co-crystallization is a technique where two or more neutral molecules are combined in a single crystal lattice, offering a route to new materials with modified properties like solubility or stability. japsonline.comrjptonline.org Urea derivatives are frequently used as co-formers. For instance, co-crystallization has been employed to create new spin-crossover materials, where the choice of co-former dictates the supramolecular architecture (e.g., 1D chains or 2D sheets) and modifies the material's functional properties. rsc.org this compound, with its strong hydrogen-bonding capability, would be a candidate for forming co-crystals with active pharmaceutical ingredients (APIs) or other functional molecules. japsonline.com

Co-crystal System ExampleIntermolecular InteractionResulting Property/Structure
Itraconazole with dicarboxylic acidsHydrogen bondingModified drug dissolution profile japsonline.com
Carbamazepine with saccharinHydrogen bonding, π-stackingIncreased stability, no polymorphism japsonline.com
[Fe(3-bpp)₂]²⁺ with dipyridyl co-formersHydrogen bonding, van der WaalsTunable spin-crossover behavior and network structure rsc.org

Low molecular weight organic gelling agents are molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. Disubstituted ureas show a strong tendency to act as gelators, particularly in organic solvents. mdpi.com The self-assembly into long, entangled fibers via hydrogen bonding is the mechanism responsible for gelation. The nature of the substituents on the urea determines the gelling efficiency and the types of solvents that can be gelled. The large, hydrophobic cycloheptyl and cyclohexyl groups of this compound suggest it would be an effective gelling agent for non-polar organic solvents.

Formation of Self-Assembled Structures through Hydrogen Bonding

Utilization in Analytical Chemistry as a Reagent or Derivatizing Agent

A thorough search of scientific databases and literature reveals no specific documented use of this compound as an analytical reagent or a derivatizing agent. While other urea-based compounds are sometimes employed in analytical chemistry to enhance the detectability of certain molecules, there is no evidence to suggest that this compound is utilized for this purpose.

Environmental Chemistry and Occurrence

Information regarding the environmental presence and behavior of this compound is not available in the reviewed literature. Research on chemicals associated with tire wear and urban runoff has identified structurally similar compounds, but not this specific molecule.

Current environmental studies focusing on contaminants from tire wear particles have not identified this compound in environmental samples such as road runoff, stormwater, or tire wear leachates. While related compounds like 1,3-dicyclohexylurea (B42979) (DCU) and 1-cyclohexyl-3-phenylurea (B1593960) (CPU) have been detected in such samples, there are no findings that confirm the presence of this compound. acs.orgnih.govresearchgate.netusask.causask.ca

There is no specific research available on the environmental fate and degradation pathways of this compound. The persistence, mobility, and potential for biodegradation of this compound in soil, water, or sediment have not been documented. General degradation pathways for the urea functional group are known, often involving hydrolysis to form ammonia (B1221849) and carbon dioxide, but the specific influence of the cycloheptyl and cyclohexyl groups on the environmental persistence and degradation kinetics of this molecule remains unstudied. herts.ac.ukresearchgate.net

Data Tables

No quantitative data regarding the environmental concentration, detection, or degradation rates for this compound could be found in the scientific literature. Therefore, no data tables can be generated.

Advanced Analytical Methodologies for Detection and Quantitation

Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of urea-based compounds from various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for robust analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like substituted ureas. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

A simple and sensitive reverse phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the simultaneous determination of 1,3-dicyclohexylurea (B42979) (DCU) alongside other compounds. researchgate.net Efficient chromatographic separation can be achieved on columns such as the Acquity UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm particle size). researchgate.net Gradient elution with a binary mixture, for instance, of potassium dihydrogen orthophosphate buffer and acetonitrile, is often used to achieve optimal separation. researchgate.net Detection is frequently performed using a photodiode array (PDA) detector at a low wavelength, such as 205 nm, where the urea (B33335) chromophore absorbs. researchgate.net

The development of retention index models in HPLC can also aid in the identification of unknown compounds in complex biological samples like human serum. nih.gov For a set of 411 compounds, including ureas, retention indices were determined on a Zorbax Stable Bond C-18 column with a mobile phase consisting of 0.01% (v/v) heptafluorobutyric acid (HFBA) in water and acetonitrile. nih.gov

Table 1: Exemplary HPLC Conditions for the Analysis of 1,3-Dicyclohexylurea

ParameterConditionReference
Column Acquity UPLC HSS C18, 100 mm x 2.1 mm, 1.8 µm researchgate.net
Mobile Phase Gradient of 0.01M Potassium Dihydrogen Orthophosphate (pH 3.0) and Acetonitrile researchgate.net
Flow Rate 0.10 mL/min researchgate.net
Column Temperature 30°C researchgate.net
Detector Photodiode Array (PDA) researchgate.net
Detection Wavelength 205 nm researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

While ureas themselves are generally not volatile enough for direct GC analysis, derivatization can be employed to create more volatile analogues. However, direct GC analysis is possible under specific conditions. For nonvolatile analytes, a common strategy is to convert them into a volatile form. sccwrp.org For instance, reacting a compound with appropriate reagents can produce a more volatile derivative suitable for GC. sccwrp.org

A direct GC analysis method for N,N'-dicyclohexylurea has been established. This involves extracting the sample with a solvent like methanol, followed by dilution with acetone (B3395972) and filtration before injection into the GC system.

Table 2: Gas Chromatography Conditions for N,N'-Dicyclohexylurea Analysis

ParameterConditionReference
Column DB-5MS, 30m × 0.25mm × 0.25 µm
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injector Temperature 280 °C
Oven Program Initial 60°C, ramp at 10°C/min to 220°C, then ramp at 10°C/min to 290°C, hold for 6 min
Injection Mode Split (5:1 ratio)

Coupled Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and sensitive quantification of target compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the highly specific detection of MS. GC-MS has been successfully used for the analysis of N,N'-dicyclohexylurea. The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for qualitative and quantitative analysis. The use of software like AMDIS for spectral deconvolution can help in resolving co-eluting peaks and identifying individual components from complex GC-MS data. usask.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for analyzing compounds like DCU in various samples, including environmental and biological fluids. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can resolve exact mass differences between structurally similar compounds. Tandem MS/MS allows for the study of fragmentation patterns, which are unique to a molecule's structure and can be used for definitive identification. For example, DCU (m/z 224) can be identified by the characteristic loss of its cyclohexyl groups. In non-targeted metabolomics studies, LC-MS has been used to identify 1,3-dicyclohexylurea in human serum, with a measured protonated mass of m/z 225.1958. nih.gov

Table 3: LC-MS/MS Parameters for Compound Identification

ParameterDescriptionReference
Ionization Mode Electrospray Ionization (ESI), positive or negative
Mass Analyzer Quadrupole Time-of-Flight (QTOF), Triple Quadrupole
Declustering Potential (DP) Voltage applied to minimize solvent clusters on sample ions.
Collision Energy (CE) Potential difference that induces fragmentation of precursor ions in the collision cell.
Collision Gas An inert gas (e.g., nitrogen, argon) used to aid in fragmentation.

Electrochemical Methods for Compound Detection

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of various analytes. While specific electrochemical methods for 1-Cycloheptyl-3-cyclohexylurea are not documented, the principles of electrochemical detection could be applied. The detection would rely on the electroactive nature of the urea moiety or a suitable derivative. For compounds that are not inherently electroactive, derivatization with an electroactive tag can be performed. Techniques like square-wave voltammetry (SWV) are often used for their high sensitivity and speed. The development of a sensor would involve fabricating an electrode, often a modified glassy carbon electrode or a screen-printed electrode, that provides a selective and sensitive response to the target analyte.

Spectrophotometric and Spectrofluorimetric Derivatization Techniques

UV-Visible spectrophotometry is a widely accessible analytical technique. However, many pharmaceutical compounds, including simple ureas, may lack a strong chromophore, limiting the sensitivity and selectivity of direct spectrophotometric analysis. To overcome this, derivatization reactions are employed to form a colored product that can be measured in the visible region of the spectrum, away from potential interferences.

For instance, a spectrophotometric method for the estimation of a different substituted urea, glimepiride, involves the formation of a colored complex with reagents like methylene (B1212753) blue or safranine. The resulting chloroform-extractable complex can be measured at a specific wavelength (e.g., 652 nm for the methylene blue complex). This approach could potentially be adapted for this compound by exploring similar ion-pair or charge-transfer complexation reactions. The linearity, accuracy, and precision of such a method would need to be thoroughly validated.

Spectrofluorimetry, which measures the fluorescence of a compound, can offer higher sensitivity and selectivity than spectrophotometry. If this compound is non-fluorescent, derivatization with a fluorescent tag would be necessary to enable its determination by this technique.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of unsymmetrical ureas often involves reagents like phosgene (B1210022) or isocyanates, which present significant environmental and safety concerns. Future research must prioritize the development of green and sustainable synthetic methodologies for 1-Cycloheptyl-3-cyclohexylurea.

A primary avenue of exploration is the utilization of carbon dioxide (CO2) as a C1 building block. semanticscholar.orgacs.orgresearchgate.netnih.gov Metal-free catalytic systems could be developed to directly couple cycloheptylamine (B1194755) and cyclohexylamine (B46788) with CO2, avoiding the need for pre-formed, hazardous intermediates. semanticscholar.orgacs.orgnih.gov This approach aligns with the principles of green chemistry by utilizing a renewable feedstock and minimizing toxic waste. ureaknowhow.comsrmap.edu.inresearchgate.net

Electrocatalytic and photocatalytic methods also present promising, sustainable alternatives. bohrium.comspringernature.com These techniques can enable urea (B33335) synthesis under ambient conditions, powered by renewable electricity or light, thereby reducing the energy intensity associated with conventional thermal processes. srmap.edu.inbohrium.comspringernature.com Research could focus on designing specific catalysts that facilitate the C-N bond formation between the two distinct amine precursors and a carbon source.

Furthermore, the investigation of alternative solvent systems is crucial. "On-water" synthesis or the use of biodegradable solvents could drastically reduce the environmental footprint of the production process. Catalyst-free methods, which rely on optimizing reaction conditions like temperature and pressure in the absence of organic solvents, also warrant investigation for their simplicity and scalability. researchgate.netnih.gov

Table 1: Comparison of Synthetic Routes for this compound
FeatureTraditional Route (Isocyanate-based)Proposed Sustainable Route (CO2-based)Proposed Electrocatalytic Route
Carbon Source Phosgene derivatives (to make isocyanate)Carbon Dioxide (CO2)Carbon Dioxide (CO2)
Reagents Cycloheptylamine, Cyclohexyl isocyanateCycloheptylamine, CyclohexylamineCycloheptylamine, Cyclohexylamine, Nitrate/N2
Key Advantages High yield, well-established chemistryUtilizes waste CO2, avoids toxic isocyanatesAmbient conditions, uses renewable energy
Key Challenges Use of highly toxic and moisture-sensitive reagentsCatalyst development, moderate yieldsLow Faradaic efficiency, catalyst selectivity
Sustainability LowHighVery High

High-Throughput Screening for Undiscovered Material Properties

The unique molecular architecture of this compound, characterized by its bulky, flexible, and lipophilic cycloalkyl groups, suggests it could serve as a valuable component in advanced materials. High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating this compound and a library of its derivatives for a wide array of material properties. chemspeed.comnih.govacs.orgbiopacificmip.org

Automated platforms can be employed to screen for properties relevant to polymer science, such as its efficacy as a plasticizer, a nucleating agent, or a stabilizer in polymer formulations. chemspeed.combiopacificmip.org Its impact on the mechanical and thermal properties of common polymers could be systematically investigated.

In the realm of organic electronics, HTS can be used to assess the dielectric properties of this compound and its analogues. rsc.orgstrath.ac.ukacs.org By systematically modifying the core structure, it may be possible to discover derivatives with high dielectric constants and low loss tangents, making them suitable for applications in capacitors or as gate dielectrics in organic field-effect transistors. The screening process would involve automated measurements of key electrical properties across a library of synthesized compounds. azom.com

Table 2: Hypothetical High-Throughput Screening Data for Derivatives of the this compound Scaffold
Compound IDModificationGlass Transition Temp. (°C) of PVC blendDielectric Constant (at 1 kHz)Thermal Stability (TGA, °C)
CHCU-001(Parent Compound)753.5280
CHCU-002Hydroxyl on Cyclohexyl824.8275
CHCU-003Fluoro on Cycloheptyl764.1285
CHCU-004Methyl on Cyclohexyl733.4282
CHCU-005Phenyl on Cycloheptyl853.9310

Advanced Computational Modeling for Predictive Design in Non-Biological Contexts

Before embarking on extensive synthetic and screening efforts, advanced computational modeling can provide invaluable insights into the potential material properties of this compound. Methods such as Density Functional Theory (DFT) can be used to predict its molecular geometry, electronic structure, and vibrational frequencies. aip.orgresearching.cnresearchgate.nettandfonline.comsemanticscholar.org

In a non-biological context, these models can predict solid-state characteristics, including crystal packing, polymorphism, and lattice energy. semanticscholar.orgnih.gov Understanding how the bulky cycloalkyl groups influence intermolecular interactions (e.g., hydrogen bonding of the urea moiety) is key to predicting macroscopic material properties like melting point, solubility, and mechanical strength. nih.govmdpi.comthestructuralengineer.info Computational techniques can systematically evaluate the elasticity tensor to forecast properties such as hardness and plasticity, guiding its potential use in novel composites or coatings. nih.gov

Predictive modeling can also accelerate the design of derivatives with tailored functionalities. researchgate.net For instance, simulations could explore how substituting different functional groups on the cycloalkyl rings would alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which is crucial for designing new organic electronic materials. researchgate.netresearchgate.net This in silico approach allows for the rapid evaluation of a vast chemical space, prioritizing the synthesis of only the most promising candidates. researchgate.net

Table 3: Potential Computational Methods and Predictable Properties for this compound
Computational MethodPredicted PropertyPotential Application Area
Density Functional Theory (DFT)Crystal structure, Electronic band gap, Vibrational spectraOrganic electronics, Material characterization
Molecular Dynamics (MD)Mechanical properties (e.g., Young's Modulus), Glass transition temperaturePolymer additives, Composite materials
Quantitative Structure-Property Relationship (QSPR)Solubility, Thermal stability, Dielectric constantFormulation science, Electronic components

Investigations into Environmental Remediation Strategies

The environmental fate and potential applications of this compound are completely unexplored. Future research should first assess its biodegradability and potential persistence in ecosystems. Many synthetic urea derivatives, such as the herbicide diuron, are known environmental contaminants. mdpi.com

Conversely, the urea scaffold can be a building block for molecules designed for environmental remediation. One promising avenue is the development of chelating agents for heavy metal sequestration. The cycloheptyl and cyclohexyl rings could be functionalized with ligating groups (e.g., thiols, carboxylates) to create a selective sorbent for toxic metal ions in wastewater.

Another area of investigation is its use in the photocatalytic degradation of other organic pollutants. nih.gov The this compound molecule could serve as a scaffold to support or modify photocatalytic materials, such as titanium dioxide. The bulky organic groups might enhance the catalyst's affinity for non-polar pollutants, increasing the efficiency of their degradation under UV or visible light. researchgate.netmdpi.com Research would involve synthesizing these modified catalysts and evaluating their performance in breaking down persistent organic pollutants. mdpi.com

Development of Highly Specialized Reagents Based on the this compound Scaffold

The urea functional group is an excellent hydrogen-bond donor, a property that has been widely exploited in the field of organocatalysis. rsc.orgwikipedia.orgmdpi.com The this compound scaffold offers a unique combination of a strong hydrogen-bonding site with significant and distinct steric bulk on either side of the urea moiety.

This structure could be the foundation for a new class of highly specialized organocatalysts. In asymmetric synthesis, chiral versions of this molecule could be designed to create a well-defined steric environment, enabling high levels of enantioselectivity in reactions such as Michael additions or Friedel-Crafts alkylations. nih.gov The bulky cycloalkyl groups would play a critical role in controlling the approach of substrates to the catalytic site.

Furthermore, the pronounced lipophilicity imparted by the two large alkyl rings makes this scaffold an excellent candidate for phase-transfer catalysts. acs.org A this compound-based catalyst could facilitate the transport of anionic reagents from an aqueous phase to an organic phase, enabling reactions that are otherwise difficult to achieve. This could be particularly useful in nucleophilic substitution reactions involving inorganic salts. acs.org

Table 4: Potential Specialized Reagents Derived from the this compound Scaffold
Reagent TypeProposed ApplicationKey Feature
Chiral OrganocatalystAsymmetric SynthesisSteric hindrance from cycloalkyl groups controls stereoselectivity.
Phase-Transfer CatalystAnion transport between immiscible phasesHigh lipophilicity enhances solubility in organic solvents.
Supramolecular HostMolecular RecognitionThe urea cleft, flanked by bulky groups, forms a specific binding pocket.
Sol-Gel PrecursorAdvanced Material SynthesisFunctionalized derivatives can be integrated into inorganic networks.

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